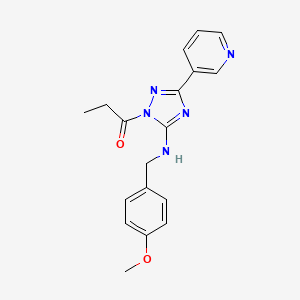![molecular formula C20H23NO3S B5202187 N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5202187.png)
N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure, which allows it to interact with certain biological targets in a specific and effective manner. In
Mécanisme D'action
The mechanism of action of N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide involves its ability to bind to specific biological targets. This compound has been shown to interact with certain enzymes and proteins, inhibiting their activity and preventing them from carrying out their normal functions. This, in turn, can lead to the inhibition of cancer cell growth and other beneficial effects.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide has a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as to induce apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide is its specificity. This compound has been shown to interact with specific biological targets, making it a potentially useful tool in scientific research. However, there are also limitations to its use. For example, this compound may have off-target effects, and its toxicity profile is not well understood.
Orientations Futures
There are a number of potential future directions for research on N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide. One area of interest is in the development of new cancer treatments based on this compound. Additionally, this compound may have potential applications in the treatment of other diseases, such as inflammatory disorders. Further research is needed to fully understand the potential benefits and limitations of this compound, as well as to explore its mechanisms of action and potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide involves several steps. First, 3,4-dimethoxybenzaldehyde is reacted with nitromethane to form nitrostyrene. The nitrostyrene is then reduced with sodium borohydride to form 3,4-dimethoxystyrene. Next, 3,4-dimethoxystyrene is reacted with N-(benzylthio)ethylamine to form the desired compound, N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
(E)-N-(2-benzylsulfanylethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-18-10-8-16(14-19(18)24-2)9-11-20(22)21-12-13-25-15-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTVEFRTAPSNLQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCSCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(benzylsulfanyl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B5202134.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)
![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)


![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)

![4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B5202178.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B5202183.png)
![dimethyl 2-[1-[(2,5-dioxo-1-pyrrolidinyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5202193.png)